REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[C:8](=[O:19])[C:9]2[C:14]([C:15](=[O:18])[C:16]=1[Cl:17])=[CH:13][CH:12]=[CH:11][CH:10]=2.[NH4+].[Cl-].[CH2:22]1[CH2:26]O[CH2:24][CH2:23]1>[Cl-].[Cl-].[Zn+2]>[CH2:24]([C:7]1[C:8](=[O:19])[C:9]2[C:14]([C:15](=[O:18])[C:16]=1[Cl:17])=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:23][CH2:22][CH2:26][CH2:9][CH2:8][CH2:7][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12].[CH2:24]([C:16]1[C:15](=[O:18])[C:14]2[C:9]([C:8](=[O:19])[C:7]=1[O:6][CH3:5])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:23][CH2:22][CH2:26][CH2:9][CH2:8][CH2:7][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:0.1.2.3,5.6,8.9.10|
|
Name
|
|
Quantity
|
0.789 g
|
Type
|
reactant
|
Smiles
|
COC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.529 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×50 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was flash-chromatographed (90% toluene/hexane as eluant)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.021 mmol | |
AMOUNT: MASS | 0.075 g | |
YIELD: PERCENTYIELD | 4.6% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
AMOUNT: MASS | 0.246 g | |
YIELD: PERCENTYIELD | 12.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |